

In-Depth Technical Guide: 3-(Methylthio)-N-phenylaniline (CAS: 13313-45-6)

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Compound of Interest

Compound Name: 3-(Methylthio)-N-phenylaniline

Cat. No.: B089185

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Methylthio)-N-phenylaniline** (also known as 3-(methylthio)diphenylamine), a versatile aromatic amine with significant potential in various scientific and industrial sectors. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and potential applications, with a particular focus on its relevance to research and drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its known characteristics. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research.

Chemical and Physical Properties

3-(Methylthio)-N-phenylaniline is a substituted diphenylamine derivative characterized by a methylthio group at the meta-position of one of the phenyl rings. Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
CAS Number	13313-45-6	[1][2]
Molecular Formula	C ₁₃ H ₁₃ NS	[1][2]
Molecular Weight	215.31 g/mol	[1][3]
Melting Point	59-61 °C	[4]
Boiling Point	152-156 °C (at 0.05 Torr)	[4]
Appearance	White crystalline solid	[5]
Storage Conditions	2-8°C, Sealed in dry conditions	[6]
Synonyms	3-(methylthio)diphenylamine, 3-methylsulfanyl-N-phenylaniline, Benzenamine, 3-(methylthio)-N-phenyl-	[2]

Synthesis of 3-(Methylthio)-N-phenylaniline

The primary synthetic route to **3-(Methylthio)-N-phenylaniline** described in the literature is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation: An Experimental Protocol

A detailed experimental protocol for the synthesis of **3-(Methylthio)-N-phenylaniline** is available from Chinese patent CN103508929A.[5] This patent describes the reaction of 3-(methylthio)aniline with a halogenated benzene in the presence of a copper catalyst, an acid-binding agent, and a co-catalyst in an autoclave.

General Procedure:

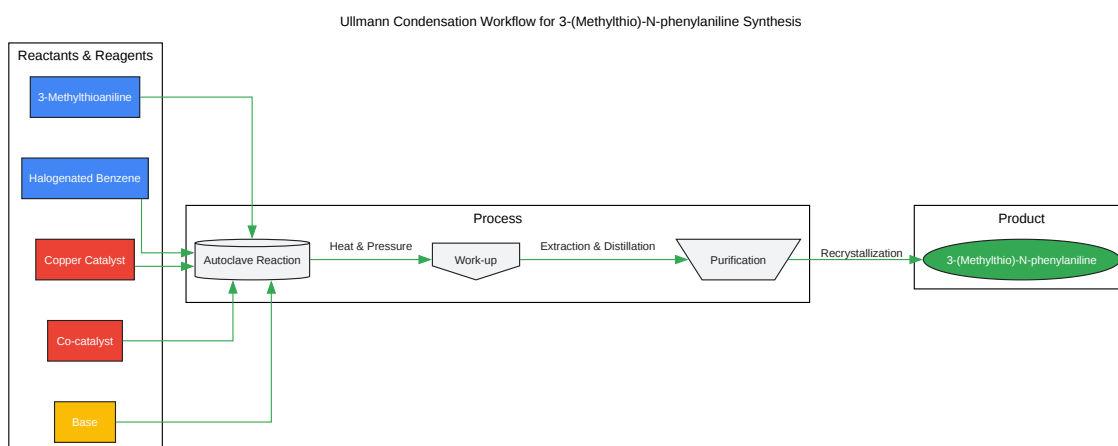
- **Reaction Setup:** In a high-pressure autoclave, combine 3-(methylthio)aniline, a halogenated benzene (e.g., iodobenzene or bromobenzene), a copper catalyst (e.g., CuI, CuBr, or ultra-fine Cu powder), a co-catalyst (e.g., KI or NaI), and an acid-binding agent (e.g., K₃PO₄ or K₂CO₃).

- **Reaction Conditions:** Heat the sealed autoclave to a temperature between 180°C and 200°C with stirring. The reaction pressure is typically maintained between 0.1 MPa and 0.5 MPa for a duration of 1 to 5 hours.
- **Work-up:** After the reaction is complete, cool the autoclave to room temperature. Add water to the reaction mixture and extract the product with a polar solvent. The organic phase is then subjected to steam distillation followed by vacuum distillation to obtain the crude product.
- **Purification:** Recrystallize the crude product from n-propanol to yield pure **3-(Methylthio)-N-phenylaniline** as a white crystalline solid.

Table of Exemplary Reaction Conditions from CN103508929A:

Reactants (Molar Ratio)	Catalyst (mol%)	Co-catalyst (mol%)	Base (Molar Ratio)	Temp. (°C)	Time (h)	Pressure (MPa)	Yield (%)	Purity (%)
3-(Methylthio)aniline : Iodobenzene (1:1)	CuI (10)	KI (10)	K ₃ PO ₄ (2:1)	190	3	0.2	90.5	99.6
3-(Methylthio)aniline : Bromobenzene (1:3)	CuCl (10)	KI (10)	K ₃ PO ₄ (2:1)	185	5	0.5	70.1	99.1
3-(Methylthio)aniline : Iodobenzene (1:1)	CuBr (30)	NaI (60)	K ₃ PO ₄ (3:1)	195	4	0.2	71.2	99.3
3-(Methylthio)aniline : Iodobenzene (1:2)	Ultrafine Cu powder (10)	NaI (50)	K ₃ PO ₄ (2:1)	180	3	0.1	72.3	99.4

Note: Molar ratios of reactants and base are relative to 3-(methylthio)aniline. Molar percentages of catalyst and co-catalyst are also relative to 3-(methylthio)aniline.



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Caption: Ullmann Condensation Workflow

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **3-(Methylthio)-N-phenylaniline** is not readily available in the public domain, predicted spectra can provide valuable information for

characterization.

Disclaimer: The following data are predicted and should be confirmed by experimental analysis.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl protons of the thioether group. The protons on the substituted ring will likely appear as complex multiplets due to their differing chemical environments. The protons on the unsubstituted phenyl ring will also show characteristic multiplets. The methyl protons will appear as a singlet.

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the amine and methylthio substituents.

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-N and C-S stretching.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.31 m/z). Fragmentation patterns would likely involve cleavage of the C-N and C-S bonds.

Potential Applications and Biological Activity

Industrial Applications

3-(Methylthio)-N-phenylaniline serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span several industries:

- **Dyes and Pigments:** It is a building block for creating vibrant and stable colorants.[\[7\]](#)

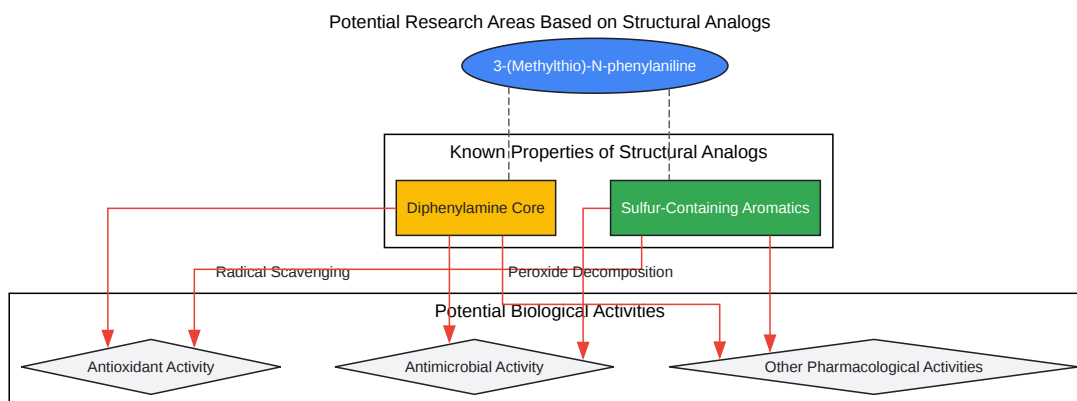
- Pharmaceuticals: It is used as an intermediate in the synthesis of therapeutic agents.[\[7\]](#)
- Agrochemicals: The compound plays a role in the formulation of pesticides and herbicides.[\[7\]](#)
- Polymer Chemistry: It is utilized in the creation of specialty polymers.[\[7\]](#)

Biological Activity of Structurally Related Compounds

While specific biological studies on **3-(Methylthio)-N-phenylaniline** are limited, the broader class of diphenylamine and sulfur-containing aromatic compounds exhibits a range of biological activities.

- Antioxidant Properties: Diphenylamine derivatives are well-known for their antioxidant properties and are used as industrial antioxidants.[\[8\]](#) The introduction of a sulfur-containing moiety can, in some cases, enhance this activity through synergistic mechanisms.[\[9\]](#) Sulfur-containing compounds can act as hydroperoxide decomposers, complementing the radical scavenging activity of the diphenylamine core.[\[9\]](#)
- Antimicrobial Activity: Various derivatives of diphenylamine have been synthesized and screened for their antibacterial and antifungal activities.[\[10\]](#) Sulfur-containing natural products are also a rich source of compounds with antimicrobial properties.[\[11\]](#)

The presence of both the diphenylamine scaffold and a methylthio group suggests that **3-(Methylthio)-N-phenylaniline** could be a candidate for investigation into these biological activities.



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Caption: Structure-Activity Relationship Inference

Future Directions

The available information on **3-(Methylthio)-N-phenylaniline** highlights its utility as a synthetic intermediate. However, a significant opportunity exists for further research to elucidate its physicochemical and biological properties more thoroughly. Key areas for future investigation include:

- **Full Spectroscopic Characterization:** Experimental determination of ^1H NMR, ^{13}C NMR, IR, and mass spectra is essential for unambiguous identification and quality control.
- **Biological Screening:** A comprehensive screening of its biological activities, including antioxidant, antimicrobial, and cytotoxic properties, could uncover novel therapeutic applications.

- Signaling Pathway Analysis: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and its interaction with cellular signaling pathways.

Conclusion

3-(Methylthio)-N-phenylaniline is a valuable chemical entity with established applications in several industrial fields. While its synthesis is well-described, a comprehensive understanding of its properties, particularly its biological activity, remains an area ripe for exploration. This technical guide serves as a foundational resource for researchers and scientists interested in further investigating the potential of this compound in drug discovery and materials science.

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